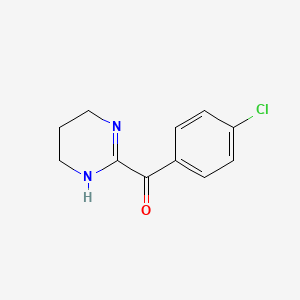
(4-Chlorophenyl)(1,4,5,6-tetrahydropyrimidin-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chlorophenyl)(1,4,5,6-tetrahydropyrimidin-2-yl)methanone is an organic compound that belongs to the class of tetrahydropyrimidines. This compound is characterized by the presence of a 4-chlorophenyl group attached to a methanone moiety, which is further connected to a tetrahydropyrimidine ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(1,4,5,6-tetrahydropyrimidin-2-yl)methanone can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzaldehyde with urea and an appropriate ketone under acidic conditions. The reaction typically proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the tetrahydropyrimidine ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts, such as Lewis acids, can also enhance the reaction rate and yield .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Chlorophenyl)(1,4,5,6-tetrahydropyrimidin-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Chlorophenyl)(1,4,5,6-tetrahydropyrimidin-2-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (4-Chlorophenyl)(1,4,5,6-tetrahydropyrimidin-2-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Chlorophenyl)(pyridin-2-yl)methanone
- (4-Chlorophenyl)(pyridin-3-yl)methanone
- (4-Chlorophenyl)(4-methyl-piperidin-1-yl)methanone
Uniqueness
(4-Chlorophenyl)(1,4,5,6-tetrahydropyrimidin-2-yl)methanone is unique due to its tetrahydropyrimidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects .
Eigenschaften
CAS-Nummer |
42734-17-8 |
|---|---|
Molekularformel |
C11H11ClN2O |
Molekulargewicht |
222.67 g/mol |
IUPAC-Name |
(4-chlorophenyl)-(1,4,5,6-tetrahydropyrimidin-2-yl)methanone |
InChI |
InChI=1S/C11H11ClN2O/c12-9-4-2-8(3-5-9)10(15)11-13-6-1-7-14-11/h2-5H,1,6-7H2,(H,13,14) |
InChI-Schlüssel |
JKTNHEYGHIGNGA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC(=NC1)C(=O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


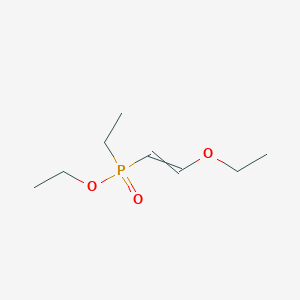
![2-{[4-(Diethylamino)but-2-yn-1-yl]oxy}cyclohexan-1-ol](/img/structure/B14668975.png)
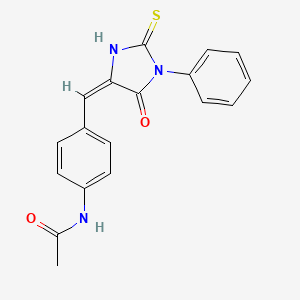


![4-Pentylphenyl 3-[4-(pentyloxy)phenyl]prop-2-enoate](/img/structure/B14669012.png)
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-cyanoethyl)(2-hydroxyethyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt](/img/structure/B14669016.png)

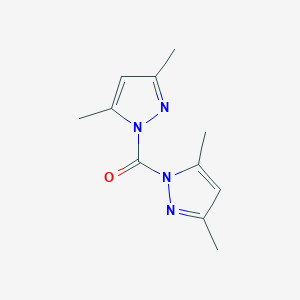
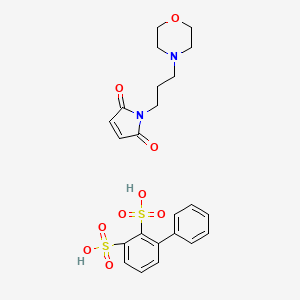
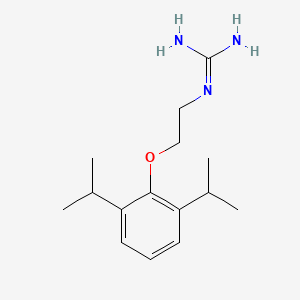
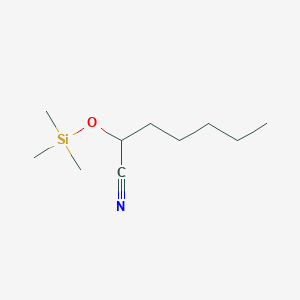
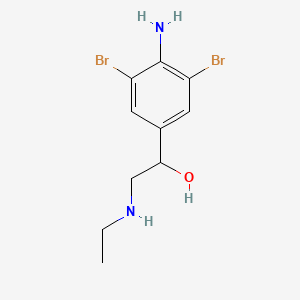
![2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-methyloxirane](/img/structure/B14669073.png)
